2-(1-Amino-3-methylbutyl)aniline
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Overview
Description
“2-(1-Amino-3-methylbutyl)aniline” is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 . It is used in various applications in scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aniline group attached to a benzene ring .
Chemical Reactions Analysis
Aniline derivatives, including “this compound”, can undergo various chemical reactions. For example, they can be polymerized to form new polyaniline (PANI) derivatives . These polymers can exhibit properties such as redox activity, acid-base properties, electronic and ionic conductivity, and high general stability and thermal stability .
Scientific Research Applications
1. Synthetic Pyrethroid Esters
A study by Henrick et al. (1980) discusses the preparation and bioassay data of substituted 2-anilino-3-methylbutyrates, a class of synthetic pyrethroid esters. These compounds exhibit significant biological activities and stability, making them potentially valuable in agricultural and pest control applications (Henrick et al., 1980).
2. Antimicrobial Activity
Karcı et al. (2009) explored the synthesis and antimicrobial activities of heterocyclic disazo dyes derived from aniline derivatives. These compounds were evaluated for their effectiveness against various microbes, indicating potential applications in the development of new antimicrobial agents (Karcı et al., 2009).
3. Aniline Degradation
Liu et al. (2002) identified a bacterial strain capable of degrading aniline and its derivatives, including 2-(1-Amino-3-methylbutyl)aniline. This finding has implications for wastewater treatment and environmental remediation of aniline-contaminated sites (Liu et al., 2002).
4. Catalytic Applications
Rao et al. (2014) reported on a complex of 2-(methylthio)aniline with palladium(II) that serves as an efficient catalyst for Suzuki-Miyaura CC coupling reactions. This discovery highlights potential applications in chemical synthesis and pharmaceuticals (Rao et al., 2014).
5. Density Functional Theory Studies
Vakula et al. (2011) conducted detailed studies on the molecular and electronic structures of aniline derivatives. Their research provides insight into the structural changes in negative ions of aniline and its derivatives, which can be applied in materials science and electronic applications (Vakula et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(1-amino-3-methylbutyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYJLRMNAPWVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747009 |
Source
|
Record name | 2-(1-Amino-3-methylbutyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54393-21-4 |
Source
|
Record name | 2-(1-Amino-3-methylbutyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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